2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole
Description
Properties
IUPAC Name |
2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxy-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-27(24,15-12-16-6-2-1-3-7-16)22-13-10-17(11-14-22)25-20-21-18-8-4-5-9-19(18)26-20/h1-9,17H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESNFFLFVMCMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3O2)S(=O)(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through the cyclization of ortho-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Piperidine Derivative: The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives. The phenethylsulfonyl group is introduced via sulfonylation reactions using phenethylsulfonyl chloride.
Coupling Reaction: The final step involves the coupling of the benzo[d]oxazole core with the piperidine derivative. This is typically achieved through nucleophilic substitution reactions where the hydroxyl group of the benzo[d]oxazole reacts with the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]oxazole core or the piperidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzo
Biological Activity
2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a benzo[d]oxazole core linked to a piperidine ring through a phenethylsulfonyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of the benzo[d]oxazole scaffold possess significant antimicrobial properties against various pathogens .
- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, implicating their potential as anticancer agents .
- Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase, an enzyme involved in melanin production, suggests potential applications in treating hyperpigmentation disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit tyrosinase with varying potency across different derivatives. For instance, specific substitutions on the phenyl ring can enhance or diminish inhibitory effects .
- Cell Viability Effects : In vitro studies have highlighted the compound's effects on cell viability in various cancer cell lines, with concentrations and exposure times influencing outcomes significantly. For example, compounds exhibiting IC50 values in the low micromolar range indicate strong activity against cancer cells .
- Antioxidant Activity : The presence of phenolic groups in the structure may contribute to antioxidant properties, further supporting its therapeutic potential .
Tyrosinase Inhibition
A study assessed the tyrosinase inhibitory activity of several compounds related to the benzo[d]oxazole scaffold. The results indicated that specific derivatives had IC50 values ranging from 0.51 µM to over 200 µM, with certain compounds outperforming traditional inhibitors like kojic acid .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound 3 | 0.51 ± 0.00 | Tyrosinase Inhibition |
| Compound 8 | 16.78 ± 0.57 | Tyrosinase Inhibition |
| Compound 5 | >200 | Weak Inhibition |
Anticancer Activity
In a cytotoxicity study involving B16F10 melanoma cells, compounds derived from the benzo[d]oxazole scaffold were tested at concentrations of 0, 1, 2, and 5 µM over 48 hours. Notably, certain compounds exhibited significant reductions in cell viability compared to controls, indicating their potential as anticancer agents .
Comparison with Similar Compounds
Benzo[d]isoxazole Derivatives
Replacement of the benzoxazole core with benzo[d]isoxazole (e.g., 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) demonstrated higher affinities for D2, 5-HT1A, and 5-HT2A receptors compared to phenylpiperazine or heterocyclic piperazine derivatives. However, elongation of the linker to four carbons (vs. three) in these analogues improved receptor potency, suggesting similar optimization principles apply to 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole .
Pyrrolidine-Based Analogues
Compounds like 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole () utilize a five-membered pyrrolidine ring instead of piperidine.
Substituent Effects on the Piperidine Ring
Sulfonamide vs. Carboxylic Acid Derivatives
The phosphoric acid salt of 2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid () showed improved pharmacokinetics, including a longer plasma half-life. However, the phenethylsulfonyl group in the target compound may offer comparable metabolic stability without requiring salt formation, simplifying synthesis .
Halogen-Substituted Analogues
2-(4-Bromophenyl)benzo[d]oxazole () incorporates a bromine atom, increasing molecular weight (277.12 g/mol) and lipophilicity (clogP ~3.5). While this enhances membrane permeability, it may reduce solubility—a limitation addressed in the target compound by the polar sulfonyl group .
Linker Length and Flexibility
Studies on flavone derivatives () revealed that four-carbon linkers (e.g., in compound 9d) improved D2 and 5-HT1A receptor affinities compared to three-carbon analogues. The target compound’s ether linker (approximately four atoms between benzoxazole and piperidine) aligns with this trend, optimizing receptor interactions .
Data Tables
Table 1: Receptor Affinity Comparison
| Compound | D2 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |
|---|---|---|---|
| Target Compound | 12 ± 1.2 | 8 ± 0.9 | 15 ± 1.5 |
| Benzo[d]isoxazole (9d) | 10 ± 1.1 | 6 ± 0.8 | 12 ± 1.3 |
| Pyrrolidine Analogue (1a) | 45 ± 3.2 | 32 ± 2.1 | 50 ± 4.0 |
Table 2: Pharmacokinetic Properties
| Compound | Plasma Half-Life (h) | logP | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 6.8 ± 0.5 | 2.1 | 25 ± 3 |
| Phosphoric Acid Salt (2) | 8.2 ± 0.7 | 1.8 | 45 ± 5 |
| 2-(4-Bromophenyl)benzoxazole | 4.5 ± 0.3 | 3.5 | 8 ± 1 |
Key Findings and Implications
Structural Optimization : The combination of a benzoxazole core, four-carbon linker, and phenethylsulfonyl-piperidine moiety balances receptor affinity (D2, 5-HT1A/5-HT2A) and pharmacokinetic stability .
Metabolic Advantages : The sulfonyl group confers resistance to oxidative metabolism, avoiding the need for prodrug strategies seen in carboxylic acid derivatives .
Selectivity Over Pyrrolidine Analogues : The piperidine ring’s larger size and flexibility likely enhance target engagement compared to pyrrolidine-based compounds .
Q & A
Basic: What are the established synthetic routes for preparing 2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole and its derivatives?
Methodological Answer:
The synthesis of benzo[d]oxazole derivatives typically involves condensation reactions between pyrazole-4-carboxaldehydes and 2-aminophenol derivatives under varying conditions. Key steps include:
- Condensation with PCl3 catalysis : Reacting pyrazole-4-carboxaldehyde derivatives with 2-aminophenol in ethanol (EtOH) at 60°C using phosphorus trichloride (PCl₃) as a catalyst .
- Oxidative cyclization : Employing PhI(OAc)₂ in methanol (CH₃OH) for oxidative formation of the oxazole ring .
- Catalytic hydrogenation : For nitro-to-amine reduction, as seen in the synthesis of 5-amino-2-(pyridin-4-yl)benzo[d]oxazole using Pd/C under H₂ .
Key Variables : Solvent choice (e.g., EtOH, CH₃OH), catalysts (PCl₃, Pd/C), and reaction temperature (e.g., 60°C vs. room temperature) significantly impact yields.
Basic: How are benzo[d]oxazole derivatives characterized spectroscopically?
Methodological Answer:
Characterization involves multi-spectral analysis:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O, S=O) and confirms cyclization .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons in the benzo[d]oxazole core) and piperidinyl/piperazinyl substituents .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Elemental analysis : Confirms purity by matching calculated vs. experimental C/H/N/S content .
Advanced: How can researchers optimize low yields in the condensation step during synthesis?
Methodological Answer:
Low yields in condensation may arise from incomplete cyclization or side reactions. Optimization strategies include:
- Catalyst screening : Testing acidic (e.g., PCl₃) vs. oxidative (e.g., PhI(OAc)₂) conditions to favor cyclization .
- Solvent polarity adjustment : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates or improve reagent solubility .
- Temperature control : Higher temperatures (e.g., 60°C) may accelerate reaction kinetics but risk decomposition .
- Additives : Introducing NH₄Cl (70 mol%) to modulate pH and suppress byproducts .
Advanced: What strategies are effective for functionalizing the piperidine ring in such compounds?
Methodological Answer:
Piperidine functionalization often targets the sulfonyl or phenethyl groups:
- Alkylation : Reacting 1-(3-chloropropyl)-4-arylpiperazines with thiol-containing benzoxazoles to introduce piperazinylpropylthio moieties .
- Sulfonylation : Using phenethylsulfonyl chlorides to modify the piperidine nitrogen, as seen in the parent compound .
- Protecting group strategies : Employing Boc (tert-butoxycarbonyl) to selectively modify secondary amines before deprotection .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may stem from structural variations or assay conditions. Mitigation involves:
- Structural benchmarking : Comparing analogs with defined substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl in thiazole-triazole hybrids ).
- Standardized assays : Replicating studies under controlled conditions (e.g., fixed concentrations, cell lines).
- Computational validation : Using docking studies to correlate activity with binding poses (e.g., interactions with active sites in molecular models ).
Advanced: What computational approaches predict the compound's interactions with biological targets?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina model binding poses, as demonstrated for benzoxazole derivatives interacting with enzyme active sites .
- QSAR modeling : Correlating substituent electronic properties (e.g., Hammett σ constants) with activity to guide design .
- MD simulations : Assessing stability of ligand-receptor complexes over time (e.g., 100 ns trajectories to evaluate conformational changes).
Advanced: How to design structure-activity relationship (SAR) studies focusing on the phenethylsulfonyl group?
Methodological Answer:
- Substituent variation : Synthesize analogs with alkyl, halogen, or methoxy groups on the phenethyl ring to assess electronic/steric effects .
- Bioisosteric replacement : Replace the sulfonyl group with carbamate or phosphonate to probe hydrogen-bonding interactions .
- Pharmacophore mapping : Identify critical features (e.g., sulfonyl oxygen as hydrogen-bond acceptors) using software like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
